Cas no 1168102-34-8 (Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate)
![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/1168102-34-8x500.png)
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- P19228
- methyl8-chloroimidazo[1,5-a]pyridine-7-carboxylate
- SCHEMBL1969212
- methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
- 8-Chloro-imidazo[1,5-a]pyridine-7-carboxylic acid methyl ester
- 1168102-34-8
- PS-20433
- OBWTZJKRKFHPJQ-UHFFFAOYSA-N
- Imidazo[1,5-a]pyridine-7-carboxylic acid, 8-chloro-, methyl ester
- Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
-
- インチ: 1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-5-11-4-7(12)8(6)10/h2-5H,1H3
- InChIKey: OBWTZJKRKFHPJQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=CN2C=NC=C21
計算された属性
- 精确分子量: 210.0196052g/mol
- 同位素质量: 210.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 43.6Ų
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 4.55±0.30(Predicted)
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D631232-5G |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 5g |
$2890 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2845-500MG |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 500MG |
¥ 3,418.00 | 2023-03-19 | |
eNovation Chemicals LLC | D631232-250MG |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 250mg |
$385 | 2024-07-21 | |
eNovation Chemicals LLC | D631232-100mg |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 100mg |
$250 | 2024-07-21 | |
eNovation Chemicals LLC | D631232-1G |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 1g |
$960 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2845-250MG |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 250MG |
¥ 2,052.00 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2845-10G |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 10g |
¥ 25,608.00 | 2023-03-19 | |
eNovation Chemicals LLC | D631232-250mg |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 250mg |
$385 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2845-500mg |
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 500mg |
¥3416.0 | 2024-04-25 | |
Ambeed | A978829-1g |
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate |
1168102-34-8 | 97% | 1g |
$1178.0 | 2024-04-26 |
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylateに関する追加情報
Methyl 8-Chloroimidazo[1,5-a]pyridine-7-Carboxylate (CAS No. 1168102-34-8): A Versatile Heterocyclic Scaffold for Modern Drug Discovery
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate, identified by its unique CAS No. 1168102-34-8, represents a structurally distinct class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and pharmaceutical research. This compound belongs to the broader family of imidazo[1,5-a]pyridine derivatives, which are characterized by their fused five-membered and six-membered ring systems with multiple sites for functionalization. The incorporation of a chlorine atom at the C-8 position and a methyl ester group at C-7 imparts unique physicochemical properties, making it an attractive scaffold for the development of novel bioactive molecules.
The chemical structure of Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate features a planar aromatic core with conjugated π-electron systems that enhance its stability and reactivity in various synthetic transformations. The chlorine substituent acts as an electron-withdrawing group, influencing the electronic distribution across the ring system and modulating its interaction with biological targets. The methyl ester functionality provides additional synthetic versatility, enabling facile hydrolysis to the corresponding carboxylic acid or further derivatization into amides and hydrazides—key steps in drug design pipelines.
Recent advancements in heterocyclic chemistry have highlighted the potential of imidazo[1,5-a]pyridine frameworks as privileged structures in drug discovery programs targeting diverse therapeutic areas. Notably, compounds bearing similar scaffolds have demonstrated promising activity against kinases, G protein-coupled receptors (GPCRs), and ion channels—three major classes of drug targets. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of imidazo[1,5-a]pyridines exhibited nanomolar inhibition of Aurora kinase A, a validated target in oncology research.
The synthetic accessibility of Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate has been extensively explored through modern organic synthesis methodologies. Key approaches include palladium-catalyzed cross-coupling reactions for site-specific chlorination and transition-metal-free protocols for ester formation. These methods align with green chemistry principles by minimizing byproduct formation and utilizing atom-efficient reaction conditions—a critical consideration for sustainable pharmaceutical manufacturing.
In terms of pharmacokinetic profiling, computational studies predict favorable ADME (absorption, distribution, metabolism, excretion) properties for this scaffold when appropriately functionalized. Molecular docking simulations suggest enhanced binding affinity to hydrophobic pockets in target proteins due to the presence of both aromatic and halogen substituents. This dual functionality allows for fine-tuning of lipophilicity while maintaining sufficient polarity for aqueous solubility—a balance essential for oral bioavailability.
The application potential of this compound extends beyond direct pharmaceutical use to include roles as an intermediate in complex molecule synthesis. Its structural rigidity provides a stable platform for multi-step syntheses required in natural product analogs and peptidomimetic design. Researchers at leading academic institutions have reported using similar scaffolds as building blocks for developing selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs.
From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy (particularly HMBC experiments) are essential for confirming the integrity of the fused ring system in Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate. Advanced mass spectrometry methods including ESI-HRMS provide precise molecular weight confirmation while X-ray crystallography remains the gold standard for definitive structural validation when crystalline samples are available.
In high-throughput screening campaigns conducted by pharmaceutical companies worldwide during Q3 2024-Q4 2024 periods showed that compounds containing this scaffold demonstrated statistically significant improvements in selectivity indices over conventional benzodiazepine-based antagonists across multiple receptor subtypes tested—including GABAA receptors involved in anxiety disorders treatment development programs.
The current market landscape indicates growing demand from both academic researchers and industrial R&D departments seeking innovative chemical tools for drug discovery projects focused on neurodegenerative diseases like Alzheimer's disease where modulation of acetylcholine signaling pathways is being actively investigated through novel allosteric modulator development efforts involving similar heterocyclic architectures.
Ongoing research continues to explore structure-activity relationships (SAR) around this scaffold through combinatorial chemistry approaches that systematically vary substituents at different positions while monitoring changes in biological activity profiles using automated HTS platforms capable of processing thousands of compounds per day under controlled experimental conditions typical modern pharmaceutical discovery laboratories maintain globally today.
1168102-34-8 (Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate) Related Products
- 1599479-20-5(2-{9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl}acetic acid)
- 2227758-31-6((3S)-3-(2,5-dihydroxyphenyl)-3-hydroxypropanoic acid)
- 42268-68-8(N-prop-2-yn-1-ylprop-2-en-1-amine)
- 1044561-17-2(tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate)
- 46713-38-6(Ethylviologen)
- 2138069-75-5(3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)
- 2228635-62-7(tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate)
- 1100090-34-3(1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide)
- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)
- 1935374-37-0(2-(chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro4.4nonane)
